molecular formula C11H15N3O2 B1302262 5-Nitro-2-(piperidin-1-yl)aniline CAS No. 5367-58-8

5-Nitro-2-(piperidin-1-yl)aniline

Cat. No. B1302262
CAS RN: 5367-58-8
M. Wt: 221.26 g/mol
InChI Key: DMIMWGHYIPFAIF-UHFFFAOYSA-N
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Description

“5-Nitro-2-(piperidin-1-yl)aniline” is a chemical compound with the CAS Number: 5367-58-8. Its molecular formula is C11H15N3O2 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H15N3O2/c12-10-8-9 (14 (15)16)4-5-11 (10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7,12H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 221.26 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis of N-Phenyl-Substituted Compounds

N-phenyl-substituted pyrrolidines and piperidines, including structures related to 5-Nitro-2-(piperidin-1-yl)aniline, are synthesized through a tandem reduction-double reductive amination reaction. This method involves reducing the aromatic nitro group to N-phenylhydroxylamine or aniline and then performing reductive amination. This technique is efficient for creating monocyclic systems and fused N-phenylazabicyclics with high yield and purity (Bunce et al., 2003).

Corrosion Inhibition

Piperidine derivatives, structurally similar to this compound, have been studied for their ability to inhibit corrosion on iron surfaces. Quantum chemical calculations and molecular dynamics simulations were used to evaluate the adsorption and inhibition properties of these derivatives. This research suggests potential applications in corrosion protection technologies (Kaya et al., 2016).

Molecular Structure Investigations

Research on s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties, closely related to this compound, has been conducted. These studies involve X-ray crystallography, Hirshfeld, and DFT calculations, offering insights into the molecular structures and intermolecular interactions of these compounds (Shawish et al., 2021).

Cytotoxicity and Bioactivity Studies

Studies on 1-aryl-3-piperidine-4-yl-1-propanone hydrochlorides, which share structural characteristics with this compound, demonstrate cytotoxic effects against certain types of cancer cells. This suggests potential applications in developing new anticancer drugs (Unluer et al., 2016).

Antimicrobial Activity

Research involving the synthesis of 1-[3-(1,8-naphthyridin-2-yl)phenyl]-3-arylurea derivatives, which are structurally related to this compound, has shown inhibitory effects on bacterial growth. These findings suggest potential applications in developing new antimicrobial agents (Bhasker et al., 2018).

Safety and Hazards

The safety information available indicates that “5-Nitro-2-(piperidin-1-yl)aniline” has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H312, and H332 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332) .

Future Directions

Piperidine derivatives, including “5-Nitro-2-(piperidin-1-yl)aniline”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there will be ongoing research and development in this area.

properties

IUPAC Name

5-nitro-2-piperidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-10-8-9(14(15)16)4-5-11(10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIMWGHYIPFAIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375069
Record name 5-nitro-2-piperidin-1-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5367-58-8
Record name 5-Nitro-2-(1-piperidinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5367-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-nitro-2-piperidin-1-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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